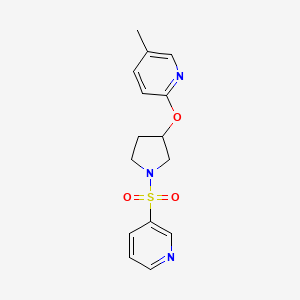

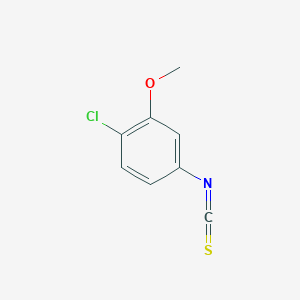

4-氯-3-甲氧基苯基异硫氰酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Chloro-3-methoxy-phenyl isothiocyanate” is a type of aryl isothiocyanate . Aryl isothiocyanates are a class of organic compounds that contain a phenyl group attached to an isothiocyanate functional group .

Synthesis Analysis

The synthesis of “4-Chloro-3-methoxy-phenyl isothiocyanate” can be achieved from the corresponding aniline . Aniline is an organic compound with the formula C6H5NH2. It is the simplest aromatic amine .

科学研究应用

有机合成应用

异硫氰酸酯衍生物的一个显着应用是在有机合成中,它们作为构建复杂分子结构的关键中间体。一项研究强调了异硫氰酸酯与反芳香五苯基硼醇的特殊反应性,导致不寻常的七元 BNC5 杂环和稠合的双环系统。这表明通过独特的反应途径合成新型有机化合物的潜力 (Huang 和 Martin,2016 年)。

缓蚀

异硫氰酸酯,包括与 4-氯-3-甲氧基苯基异硫氰酸酯结构相似的衍生物,已被探索其缓蚀性能。一项具体研究证明了 3,5-双(4-甲氧基苯基)-4-氨基-1,2,4-三唑作为盐酸介质中低碳钢腐蚀的混合缓蚀剂的有效性,展示了高缓蚀效率并表明在保护金属表面的潜在应用 (Bentiss 等人,2009 年)。

化学反应性和相互作用

异硫氰酸酯与其他化学实体的相互作用已被研究以进一步了解它们的反应性和潜在应用。例如,异硫氰酸酯与五苯基硼醇的反应与异氰酸酯相比产生了不同的结果,产生了复杂的杂环结构。这项研究表明,异硫氰酸酯可以参与独特的化学反应,从而产生新颖的化合物和材料 (Huang 和 Martin,2016 年)。

安全和危害

作用机制

Target of Action

The primary target of 4-Chloro-3-methoxy-phenyl isothiocyanate is the amino terminal of peptides . This compound is similar to phenyl isothiocyanate, which is used in the Edman degradation, a process of sequencing amino acids in a peptide . In this process, the isothiocyanate reacts with the amino terminal of the peptide, creating a derivative that can be cleaved and identified .

Mode of Action

4-Chloro-3-methoxy-phenyl isothiocyanate interacts with its targets through a process similar to the Edman degradation . It reacts with the amino terminal of a peptide to create a phenylthiocarbamoyl derivative . This derivative is then cleaved under less harsh acidic conditions, creating a cyclic compound of phenylthiohydantoin PTH-amino acid .

Biochemical Pathways

It is known that isothiocyanates can participate in various reactions, including dehydration reactions of alcohols . They are also used in the synthesis of various biologically important heterocyclic compounds .

Pharmacokinetics

The compound’s molecular weight of 16521 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The result of the action of 4-Chloro-3-methoxy-phenyl isothiocyanate is the cleavage of the peptide at the amino terminal, leaving two constituents of the peptide . This allows for the sequencing of the peptide without damaging the protein .

Action Environment

The action of 4-Chloro-3-methoxy-phenyl isothiocyanate can be influenced by various environmental factors. For example, the reaction with the amino terminal of a peptide requires certain acidic conditions

生化分析

Biochemical Properties

It is known that isothiocyanates can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often through covalent bonding, leading to changes in the function or activity of the interacting molecules .

Molecular Mechanism

The molecular mechanism of action of 4-Chloro-3-methoxy-phenyl isothiocyanate is not well established. Isothiocyanates are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving 4-Chloro-3-methoxy-phenyl isothiocyanate are not well characterized. Understanding how this compound interacts with enzymes or cofactors, and its effects on metabolic flux or metabolite levels, would provide valuable insights into its biochemical properties .

Subcellular Localization

The subcellular localization of 4-Chloro-3-methoxy-phenyl isothiocyanate is not well characterized. Understanding where this compound is localized within the cell, and any effects on its activity or function, would provide valuable insights into its biochemical properties .

属性

IUPAC Name |

1-chloro-4-isothiocyanato-2-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c1-11-8-4-6(10-5-12)2-3-7(8)9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSOZGGQBYVYLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N=C=S)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Ethyl-2-[2-(4-fluorophenyl)-2-oxoethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2904137.png)

![Tert-butyl 1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole-9-carboxylate](/img/structure/B2904140.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2904145.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2904146.png)

amino}acetamide](/img/structure/B2904147.png)

![8-{[(1E)-2-(4-methylphenyl)-1-azavinyl]amino}-7-(2-methoxyethyl)-3-methyl-1,3, 7-trihydropurine-2,6-dione](/img/structure/B2904153.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2904159.png)